Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate involves the reaction of 2-cyanoethanol with imidazole and phosphonic acid, followed by the addition of lithium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate involves its interaction with molecular targets such as adenylate cyclase. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-Imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid: Known for its antihypertensive potential.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole: Evaluated for anti-tubercular activity.
Uniqueness
Properties
Molecular Formula |
C6H7LiN3O3P |
---|---|
Molecular Weight |
207.1 g/mol |
IUPAC Name |
lithium;2-cyanoethoxy(imidazol-1-yl)phosphinate |
InChI |
InChI=1S/C6H8N3O3P.Li/c7-2-1-5-12-13(10,11)9-4-3-8-6-9;/h3-4,6H,1,5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
WLNLYHACFNVULV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN(C=N1)P(=O)([O-])OCCC#N |
Origin of Product |
United States |
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